molecular formula C15H16N4O2S2 B2747075 N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-methylbenzenesulfonamide CAS No. 1428355-64-9

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-methylbenzenesulfonamide

Cat. No.: B2747075
CAS No.: 1428355-64-9
M. Wt: 348.44
InChI Key: JMUFDQWQOGOZAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-(1H-Pyrazol-1-yl)thiazol-4-yl)ethyl)-4-methylbenzenesulfonamide is a synthetic hybrid heterocycle of significant interest in medicinal chemistry and drug discovery. This compound features a thiazole core linked to a 1H-pyrazole ring and a 4-methylbenzenesulfonamide group, a structural motif prevalent in the design of biologically active molecules . The integration of pyrazole and thiazole rings into a single framework is a established strategy, as these heterocycles are known to contribute to diverse pharmacological profiles, including potential anti-inflammatory, anticancer, and antiparasitic activities . The benzenesulfonamide moiety further enhances its potential as a scaffold for enzyme inhibition, particularly targeting enzymes like cyclooxygenase-2 (COX-2) . While specific biological data for this exact compound may be limited, its core structure is closely related to other pyrazolyl-thiazole and sulfonamide derivatives that have demonstrated potent inhibitory effects on enzymes such as urease, α-glucosidase, and α-amylase in vitro . Compounds with this hybrid architecture have also been investigated for their antileishmanial properties, showing promising in vitro activity against Leishmania infantum and Leishmania amazonensis promastigote forms . The presence of the sulfonamide group is a key feature, often associated with improved metabolic stability and binding affinity to enzymatic pockets . This product is intended for research applications only, serving as a key intermediate or candidate for the development of novel therapeutic agents and for structure-activity relationship (SAR) studies. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

4-methyl-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S2/c1-12-3-5-14(6-4-12)23(20,21)17-9-7-13-11-22-15(18-13)19-10-2-8-16-19/h2-6,8,10-11,17H,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUFDQWQOGOZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-methylbenzenesulfonamide is a complex organic compound known for its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in cancer treatment and enzyme inhibition. This article reviews its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions. The following methods are commonly employed:

  • Starting Materials : Commercially available precursors including thiazoles and pyrazoles.
  • Reagents : Common reagents include sulfur, nitrogen sources, and various catalysts.
  • Techniques : Advanced purification techniques such as chromatography and crystallization are utilized to achieve high purity and yield.

Biological Activity

This compound has shown promising biological activities, primarily in the following areas:

Anticancer Activity

Research indicates that this compound may inhibit the growth of various cancer cell lines. Its mechanism of action involves:

  • Enzyme Inhibition : The compound interacts with specific enzymes associated with cancer cell proliferation.
  • Cell Cycle Arrest : Studies have shown that it can induce cell cycle arrest in cancer cells, leading to apoptosis.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes:

  • Tyrosinase Inhibition : It demonstrates significant inhibitory activity against tyrosinase, an enzyme crucial in melanin production. The IC50 values suggest potent activity comparable to standard inhibitors.
EnzymeIC50 (µM)Reference
Tyrosinase4.39 ± 0.76
EGFR (Epidermal Growth Factor Receptor)12.5 ± 3.0

The biological activity of this compound is attributed to its ability to bind to various molecular targets:

  • Protein Interaction : The compound may bind to proteins involved in signaling pathways, disrupting normal cellular functions.
  • DNA Binding : It has been suggested that the compound can intercalate into DNA, leading to cytotoxic effects on rapidly dividing cells.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Cancer Cell Lines :
    • Objective : Evaluate the anticancer potential against breast and lung cancer cell lines.
    • Findings : The compound exhibited a dose-dependent reduction in cell viability with significant apoptosis induction observed through flow cytometry.
  • Tyrosinase Inhibition Study :
    • Objective : Assess the inhibitory effect on tyrosinase activity.
    • Results : The compound showed a strong inhibitory effect with an IC50 comparable to kojic acid, indicating potential use in skin whitening formulations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(2-Methylthiazol-4-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide

  • Structure : Differs in the substitution pattern: a methylthiazole replaces the pyrazole-thiazole-ethyl chain, and the pyrazole is 1,3,5-trimethyl-substituted.
  • Synthesis: Prepared via reaction of 4-(2-methylthiazol-4-yl)benzene-1-sulfonyl chloride with 4-amino-1,3,5-trimethyl-1H-pyrazole in pyridine (68% yield) .
  • Activity: Exhibits trypanocidal activity as a N-myristoyltransferase (NMT) inhibitor, highlighting the role of the sulfonamide-thiazole-pyrazole scaffold in targeting parasitic enzymes .

4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide

  • Structure : Features a thioxo-pyrimidinyl group instead of pyrazole-thiazole, with a direct sulfonamide-thiazole linkage.
  • Synthesis: Derived from sulfathiazole and 4-methyl-4-isothiocyanato-2-pentanone, indicating versatility in introducing sulfur-containing heterocycles .

N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide

  • Structure: Replaces the thiazole-pyrazole system with an anilinopyridine group.
  • Synthesis : Synthesized from N2-phenylpyridine-2,3-diamine and 4-methylbenzenesulfonyl chloride .
  • Activity : The pyridine-aniline moiety could modulate selectivity toward kinases or nucleic acid targets, differing from the heterocyclic thiazole-pyrazole pharmacophore.

N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide

  • Structure: Contains a phenyl-pyrazolylamino-thiazole core linked to an acetamide group.
  • Synthesis : Involves coupling of methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amine with a thiazole precursor. Spectral data (1H NMR) confirm regioselective formation .

Structural and Pharmacological Analysis

Table 1: Key Comparative Data

Compound Name Core Structure Key Substituents Synthesis Yield Reported Activity
Target Compound Thiazole-pyrazole-ethyl-sulfonamide 4-Methylbenzenesulfonamide N/A Inferred enzyme inhibition
4-(2-Methylthiazol-4-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide Thiazole-pyrazole-sulfonamide Methylthiazole, trimethylpyrazole 68% Trypanocidal (NMT inhibitor)
4-(Thioxo-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide Thioxo-pyrimidine-sulfonamide Thioxo, tetrahydro-pyrimidinyl N/A Chelation potential
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide Anilinopyridine-sulfonamide Anilinopyridine N/A Kinase/nucleic acid targets
N-(4-(Methyl-pyrazolylamino-thiazol)phenyl)acetamide Pyrazolylamino-thiazole-acetamide Phenyl-pyrazole, acetamide N/A Anti-inflammatory/anticancer

Key Observations:

  • Sulfonamide vs. Acetamide : Sulfonamide derivatives (e.g., target compound) typically exhibit stronger hydrogen-bonding capacity, favoring enzyme active-site interactions, while acetamides may enhance metabolic stability .
  • Heterocyclic Diversity: The pyrazole-thiazole system (target compound) offers conformational flexibility for target engagement, whereas rigid systems like anilinopyridine () may limit binding modes .
  • Synthetic Efficiency: The 68% yield for the trypanocidal analog () suggests feasible scalability for the target compound if similar reaction conditions are employed .

Q & A

Q. Optimization strategies :

  • Use anhydrous conditions and inert atmospheres for moisture-sensitive steps (e.g., sulfonylation).
  • Employ column chromatography or recrystallization for purification to achieve >95% purity .

Basic: Which spectroscopic and analytical methods are most effective for characterizing this compound?

Answer:

  • NMR spectroscopy : 1H/13C NMR for verifying connectivity of the pyrazole-thiazole-ethyl-sulfonamide backbone. For example, the thiazole C-4 proton appears as a singlet near δ 7.2–7.5 ppm .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected at m/z ~388.08).
  • IR spectroscopy : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and pyrazole C=N vibrations (~1600 cm⁻¹) .

Advanced: How can crystallographic data contradictions be resolved during structural refinement?

Answer:
Discrepancies in X-ray diffraction data (e.g., poor R-factors or electron density mismatches) can be addressed using:

  • SHELXL refinement (): Apply TWIN/BASF commands for twinned crystals or use restraints for disordered regions.
  • Dynamic disorder modeling : For flexible ethyl or pyrazole groups, split atoms or apply isotropic displacement parameter constraints .

Advanced: What computational methods are suitable for analyzing electronic properties and reactivity?

Answer:

  • Multiwfn software (): Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites on the sulfonamide and pyrazole-thiazole core.
  • Frontier molecular orbital (FMO) analysis : Use DFT (e.g., B3LYP/6-31G*) to determine HOMO-LUMO gaps and predict charge-transfer interactions .

Advanced: How can structure-activity relationships (SAR) be investigated for this compound?

Answer:

  • Bioisostere replacement : Substitute pyrazole with imidazole or thiazole with oxazole to assess impact on biological activity (e.g., kinase inhibition).
  • Pharmacophore mapping : Use docking studies (AutoDock Vina) to identify key interactions (e.g., sulfonamide hydrogen bonding with catalytic lysine residues) .

Advanced: How can contradictory NMR data (e.g., unexpected splitting) be resolved?

Answer:

  • Variable-temperature NMR : Identify dynamic processes (e.g., rotational barriers in the ethyl linker) causing splitting.
  • 2D NMR (COSY, NOESY) : Confirm through-space interactions between thiazole protons and the pyrazole ring .

Advanced: What strategies are recommended for topological analysis of electron density?

Answer:

  • AIM (Atoms in Molecules) theory : Use Multiwfn to calculate bond critical points (BCPs) and Laplacian values for the sulfonamide S–N bond, confirming covalent character (∇²ρ < 0) .
  • ELF (Electron Localization Function) : Map π-electron delocalization in the pyrazole-thiazole system .

Advanced: How to assess compound stability under varying pH/temperature conditions?

Answer:

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and thermal (40–80°C) conditions.
  • HPLC-MS monitoring : Track degradation products (e.g., sulfonic acid formation via hydrolysis) .

Advanced: What experimental designs elucidate biological target interactions?

Answer:

  • Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to recombinant enzymes (e.g., carbonic anhydrase).
  • Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells by monitoring protein stability shifts post-treatment .

Advanced: How to predict pharmacokinetic properties (e.g., logP, solubility)?

Answer:

  • Quantitative Structure-Property Relationship (QSPR) : Use Molinspiration or ACD/Labs to calculate logP (~2.8) and aqueous solubility (~0.1 mg/mL).
  • Molecular dynamics (MD) simulations : Assess membrane permeability via lipid bilayer traversing simulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.